molecular formula C14H9NO3 B1309435 2-(1,3-Benzoxazol-2-yl)benzoic acid CAS No. 104286-03-5

2-(1,3-Benzoxazol-2-yl)benzoic acid

Cat. No. B1309435
M. Wt: 239.23 g/mol
InChI Key: XDKYKNMQHISKPE-UHFFFAOYSA-N
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Description

Charge Density Analysis

The molecular structure of a related compound, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, has been studied using X-ray diffraction and quantum chemical calculations. The study revealed the presence of a moderately strong O-H...O hydrogen bond, which connects molecules into chains and contributes to the charge separation and stacking between molecules with antiparallel dipole moments. This provides insight into the charge density and intermolecular interactions that may be relevant to 2-(1,3-Benzoxazol-2-yl)benzoic acid as well .

Synthesis Analysis

The benzoxazol-2-yl- substituent has been identified as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds. This substituent can be introduced by oxidative coupling or SNAr reaction and removed by hydroxide or hydride reduction, indicating a potential synthetic route for 2-(1,3-Benzoxazol-2-yl)benzoic acid .

Molecular Structure Analysis

The E and Z isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid have been studied, showing that the carboxylic acid group and the double bond can have different orientations, which could be relevant for understanding the molecular structure of 2-(1,3-Benzoxazol-2-yl)benzoic acid. The strong O-H...N hydrogen bond and weak C-H...O interactions contribute to the supramolecular structure, which is also characterized by π-π stacking interactions .

Chemical Reactions Analysis

The synthesis of 2-(5-Phenylthiazol-4-yl)benzoic acids involves a four-step process, which could be analogous to the synthesis of 2-(1,3-Benzoxazol-2-yl)benzoic acid. The process includes the preparation of α-bromo ketone, formation of thiazole esters, and subsequent hydrolysis to yield the benzoic acids .

Physical and Chemical Properties Analysis

The study of complexes based on 3,5-di-(triazol-1-yl)-Benzoic acid ligands provides information on the coordination geometries and the potential for fluorescence quenching mechanisms, which could be relevant for understanding the physical and chemical properties of 2-(1,3-Benzoxazol-2-yl)benzoic acid . Additionally, the antimicrobial, DNA cleavage, and cytotoxicity studies of metal (II) complexes of a tridentate Schiff base ligand related to benzoic acid derivatives offer insights into the biological activities that 2-(1,3-Benzoxazol-2-yl)benzoic acid might exhibit .

Scientific Research Applications

Synthesis and Photophysical Properties

  • Fluorescent Derivative Synthesis : A study by Phatangare et al. (2013) described the synthesis of fluorescent derivatives from 2-(1,3-Benzoxazol-2-yl)benzoic acid, which showed promising absorption and emission properties. These compounds exhibited antibacterial and antifungal activities.

Pharmaceutical and Biological Applications

  • Biological Properties : Padole et al. (2020) synthesized benzoxazole derivatives with various biological properties, including antimicrobial and antiparkinsonian effects. These compounds were characterized for their chemical properties and spectra.
  • Antimicrobial Activity : Balaswamy et al. (2012) researched novel 2-substituted benzoxazole derivatives, revealing their significant antimicrobial properties. These findings underscore the potential of benzoxazole compounds in developing new antimicrobial agents.

properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKYKNMQHISKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306542
Record name 2-(2-Benzoxazolyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzoxazol-2-yl)benzoic acid

CAS RN

104286-03-5
Record name 2-(2-Benzoxazolyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104286-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Benzoxazolyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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